

2-(Bromomethyl)phenol: A Bifunctional Organic Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: 2-(Bromomethyl)phenol

Cat. No.: B1590775

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)phenol is a highly versatile bifunctional organic building block of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a phenolic hydroxyl group and a reactive bromomethyl group positioned ortho to each other, enables a wide array of chemical transformations.[2][3] This unique arrangement makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds, which are foundational to many bioactive molecules and functional materials.[1][3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of **2-(Bromomethyl)phenol**, complete with detailed experimental protocols and data presented for practical use by professionals in research and development.

Physicochemical Properties

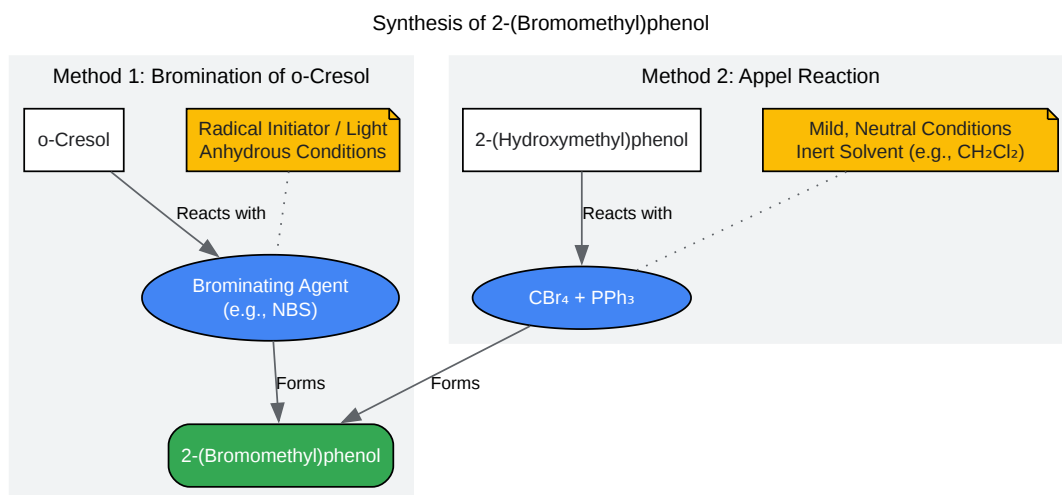
2-(Bromomethyl)phenol is a solid at room temperature with the chemical formula C_7H_7BrO . [4] [5] A summary of its key physical and chemical properties is provided below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ BrO	[5][6]
Molecular Weight	187.03 g/mol	[5]
CAS Number	58402-38-3	[4][5]
Appearance	Solid (form not specified)	-
Boiling Point	253.6 ± 15.0 °C (Predicted)	[4][7]
Density	1.593 ± 0.06 g/cm ³ (Predicted)	[4][7]
pKa	9.35 ± 0.35 (Predicted)	[7][8]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CBr)O</chem>	[2][5]
InChI Key	BRKGKBKFUATGIX- UHFFFAOYSA-N	[6][8]

Synthesis of 2-(Bromomethyl)phenol

The primary method for synthesizing **2-(Bromomethyl)phenol** involves the direct bromination of the methyl group of o-cresol.[2] This transformation requires careful selection of reagents and conditions to ensure regioselectivity, targeting the benzylic position rather than the aromatic ring.[2] Another notable method is the Appel reaction, which converts 2-(hydroxymethyl)phenol to the desired product using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[2] Green chemistry approaches, such as using ionic liquids as both solvent and catalyst, have been explored to reduce energy consumption and environmental impact.[2]

General Synthesis Workflow



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Caption: Common synthetic routes to **2-(Bromomethyl)phenol**.

Experimental Protocol: Synthesis via Bromination of o-Cresol

This protocol is a general guideline and requires optimization based on laboratory conditions and scale.

- **Preparation:** In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.

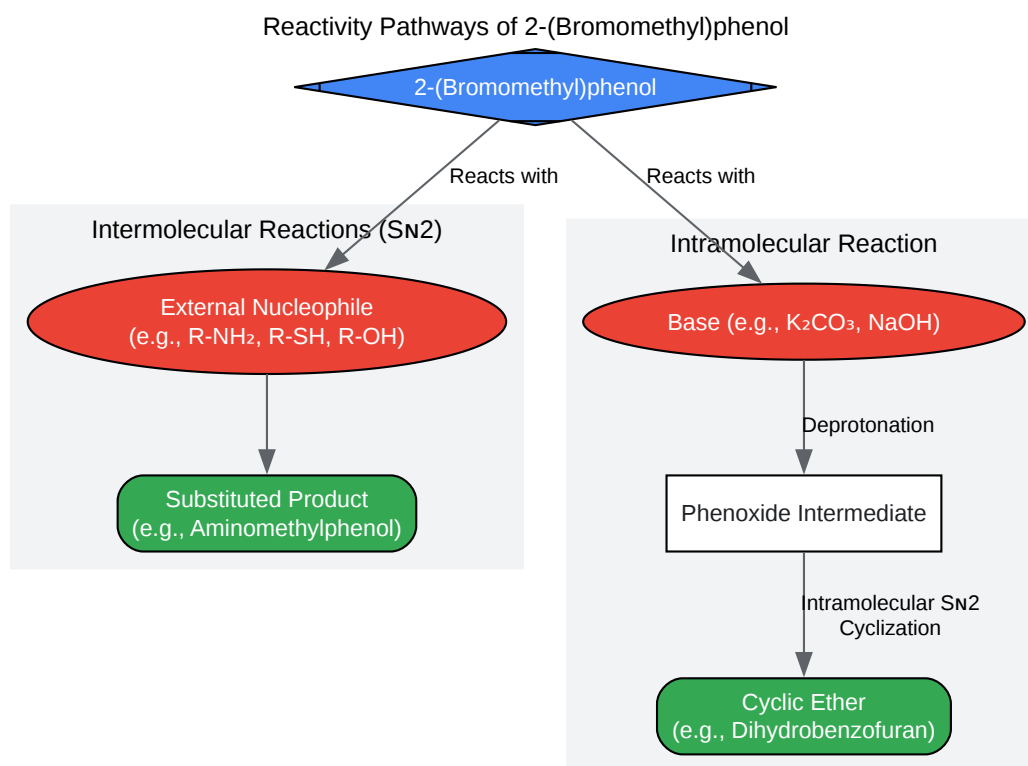
- **Initiation:** Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. Alternatively, irradiate the mixture with a UV lamp to initiate the reaction.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the o-cresol spot indicates reaction completion.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.

Reactivity and Bifunctional Nature

The synthetic utility of **2-(Bromomethyl)phenol** stems from its bifunctional nature, possessing two key reactive sites: the electrophilic benzylic bromide ($-\text{CH}_2\text{Br}$) and the nucleophilic phenolic hydroxyl ($-\text{OH}$).^[2] This duality allows for a variety of reaction pathways, including intermolecular and intramolecular processes.

- **Electrophilic Bromomethyl Group:** The $-\text{CH}_2\text{Br}$ group is highly susceptible to nucleophilic substitution, primarily via an $\text{S}_\text{N}2$ mechanism.^[2] This allows for the facile introduction of a wide range of functional groups by reacting it with nucleophiles like amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively.^[2]
- **Nucleophilic Phenolic Group:** The acidic hydroxyl group can be deprotonated by a base to form a potent phenoxide anion nucleophile.^[2] This enables O-alkylation reactions and can also participate in intramolecular cyclization.^[2] The hydroxyl group also activates the aromatic ring towards electrophilic aromatic substitution.^[2]

The competition between intermolecular nucleophilic attack on the bromomethyl group and intramolecular cyclization by the phenoxide ion is a key aspect of its reactivity, often controlled by reaction conditions and the nature of the external nucleophile.^[2]



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Caption: Intermolecular vs. intramolecular reactivity of **2-(Bromomethyl)phenol**.

Applications in Organic Synthesis

2-(Bromomethyl)phenol is a cornerstone intermediate for building complex molecules across various sectors of the chemical industry.[1][9]

Application Area	Description	Key Products/Intermediates	Reference(s)
Pharmaceuticals	Serves as a key precursor for generating diverse molecular scaffolds with potential therapeutic applications.[2] It is vital for synthesizing numerous active pharmaceutical ingredients (APIs) and drug candidates.[1]	Anticancer agents, antimicrobial agents, benzyl-aptamines.	[1][2]
Heterocyclic Chemistry	The ortho-positioning of the reactive groups is ideal for intramolecular cyclization, forming oxygen-containing heterocycles.[3] This is a powerful method for creating dihydrobenzofurans and benzofurans, which are prevalent in natural products and drug molecules.[3]	Dihydrobenzofurans, Benzoxazines, Benzofurans.	[3]
Agrochemicals	Used in the development of modern pesticides and herbicides, which often incorporate complex heterocyclic rings accessible	Pesticides, Herbicides.	[9]

through the chemistry
of this intermediate.[9]

Material Science	Acts as a precursor for functional polymers and resins.		
	The reactive groups allow for its incorporation into polymer backbones or side chains, imparting specific properties.[9]	Flame retardants, Specialty polymers.	[9][10]

Key Experimental Protocols

Protocol: O-Alkylation of 2-(Bromomethyl)phenol (Intramolecular Cyclization)

This protocol describes the base-mediated intramolecular Williamson ether synthesis to form a dihydrobenzofuran derivative.

- Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-(Bromomethyl)phenol** (1.0 eq.) and a suitable solvent such as acetone or DMF (~0.5 M solution).[11]
- Base Addition: Add a base, such as finely ground potassium carbonate (K_2CO_3 , 1.5-2.0 eq.), to the solution while stirring.[11]
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.[11] The formation of the more nonpolar cyclic ether product should be observed.
- Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. [11]

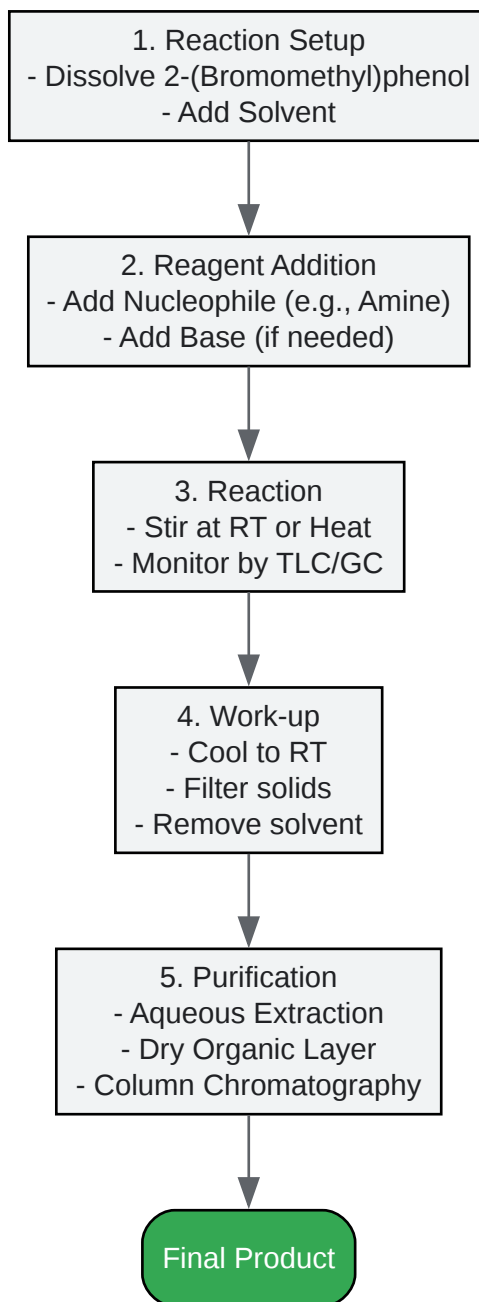
- Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.^[11]

Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the synthesis of a 2-(aminomethyl)phenol derivative.

- Reaction Setup: Dissolve **2-(Bromomethyl)phenol** (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF in a round-bottom flask with a stir bar.
- Reagent Addition: Add a primary or secondary amine (1.1-1.5 eq.) to the solution. Add a non-nucleophilic base like potassium carbonate (1.5 eq.) or triethylamine to act as an acid scavenger for the HBr byproduct.
- Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to accelerate the reaction. Monitor the consumption of the starting material by TLC.
- Work-up: Once the reaction is complete, filter off any inorganic salts. If a water-miscible solvent was used, remove it under reduced pressure.
- Extraction & Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts or amine hydrobromide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Workflow for Nucleophilic Substitution

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Caption: Standard laboratory workflow for reactions using **2-(Bromomethyl)phenol**.

Safety and Handling

While a comprehensive GHS classification is not available in all sources, related compounds and general chemical principles dictate that **2-(Bromomethyl)phenol** should be handled with care.^[8] It is likely an irritant and lachrymator. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.^{[12][13]}

Hazard Category	Precautionary Statement	Reference(s)
General Handling	Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.	^[12]
Inhalation	Move victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.	^{[12][13]}
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.	^{[12][13]}
Eye Contact	Rinse with pure water for at least 15 minutes. Consult a doctor.	^[12]
Ingestion	Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.	^[12]
Storage	Keep the chemical in suitable and closed containers for disposal. Store in a cool, well-ventilated place.	^[12]

Conclusion

2-(Bromomethyl)phenol is a powerful and versatile bifunctional building block in modern organic synthesis. Its unique combination of a nucleophilic hydroxyl group and an electrophilic benzylic bromide allows for the efficient construction of a wide range of complex organic molecules.[2] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its strategic importance.[1][9] A thorough understanding of its reactivity and handling is essential for leveraging its full potential in research and development.

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